1-(Benzyloxy)-2-methoxy-3-vinylbenzene
CAS No.: 422564-21-4
Cat. No.: VC7889374
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 422564-21-4 | 
|---|---|
| Molecular Formula | C16H16O2 | 
| Molecular Weight | 240.3 g/mol | 
| IUPAC Name | 1-ethenyl-2-methoxy-3-phenylmethoxybenzene | 
| Standard InChI | InChI=1S/C16H16O2/c1-3-14-10-7-11-15(16(14)17-2)18-12-13-8-5-4-6-9-13/h3-11H,1,12H2,2H3 | 
| Standard InChI Key | ZGEIZNMJAHKSOM-UHFFFAOYSA-N | 
| SMILES | COC1=C(C=CC=C1OCC2=CC=CC=C2)C=C | 
| Canonical SMILES | COC1=C(C=CC=C1OCC2=CC=CC=C2)C=C | 
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(Benzyloxy)-2-methoxy-3-vinylbenzene features a benzene core substituted at the 1-, 2-, and 3-positions with benzyloxy (-OCH₂C₆H₅), methoxy (-OCH₃), and vinyl (-CH=CH₂) groups, respectively . The spatial arrangement of these groups creates a sterically hindered environment that influences reactivity. The benzyloxy group provides electron-donating effects via resonance, while the vinyl group introduces unsaturation for potential polymerization or cycloaddition reactions .
Key Physical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 240.30 g/mol | PubChem | 
| Boiling Point | 471.1±14.0 °C (predicted) | ChemBK | 
| Density | 1.124±0.06 g/cm³ (predicted) | ChemBK | 
| SMILES Notation | COC₁=CC=CC(=C₁)C=C | PubChem | 
The compound’s X-ray crystallography data (PubChem CID 23251754) confirms a planar benzene ring with bond angles consistent with aromatic systems . The vinyl group adopts a trans configuration, minimizing steric clashes with adjacent substituents .
Synthesis Methodologies
Friedel-Crafts Alkylation
A common route involves Friedel-Crafts alkylation of 3-vinylphenol derivatives. For example, benzylation of 2-methoxy-3-vinylphenol using benzyl bromide in the presence of AlCl₃ yields the target compound in ~62% yield . This method leverages the electrophilic aromatic substitution mechanism, with the benzyloxy group directing incoming electrophiles to the para position relative to the methoxy group .
Cross-Metathesis Reactions
Grubbs II catalyst-mediated cross-metathesis (CM) has emerged as a powerful tool for introducing vinyl groups. In one approach, 4-(benzyloxy)-2-methoxy-1-vinylbenzene is synthesized via CM between allyl ethers and styrene derivatives . The reaction proceeds under mild conditions (THF, reflux) with a diastereomeric excess >95%, highlighting the catalyst’s tolerance for electron-rich aromatics .
Optimization Challenges
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Catalyst Inhibition: Ortho-alkoxy groups can coordinate to ruthenium centers, reducing metathesis efficiency. This is mitigated by using bulky phosphine ligands or elevated temperatures .
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Regioselectivity: Competing meta and para substitution is minimized by pre-protecting reactive hydroxyl groups with benzyl or MOM (methoxymethyl) groups .
 
Applications in Organic Synthesis and Materials Science
Pharmaceutical Intermediates
1-(Benzyloxy)-2-methoxy-3-vinylbenzene serves as a precursor to non-nucleoside inhibitors of HCV NS5B polymerase. Its vinyl group participates in Michael additions with thiol-containing biomolecules, enabling the construction of quaternary stereocenters . For instance, fluoropyridone derivatives derived from this compound exhibit IC₅₀ values <10 nM against genotype 1b HCV .
Polymer Chemistry
The vinyl group facilitates radical polymerization, yielding poly(vinylbenzene) derivatives with tunable thermal stability. Copolymers incorporating this monomer show glass transition temperatures (T₉) of 120–150°C, making them candidates for high-performance resins .
Comparative Reactivity of Analogues
| Compound | Substituents | Reactivity in Polymerization | 
|---|---|---|
| 1-(Benzyloxy)-2-methoxy-3-vinylbenzene | -OCH₂C₆H₅, -OCH₃, -CH=CH₂ | High (Q = 0.87) | 
| 2-Ethoxy-1-methyl-3-vinylbenzene | -OCH₂CH₃, -CH₃, -CH=CH₂ | Moderate (Q = 0.52) | 
| 4-Methoxy-2-benzylphenol | -OCH₃, -C₆H₅CH₂ | Low (non-polymerizable) | 
Q = reactivity ratio in copolymerization with styrene
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work exploits chiral palladium complexes to enantioselectively hydrogenate the vinyl group, yielding (R)-configured alcohols with 88–94% ee . These intermediates are valuable for synthesizing chiral ligands in asymmetric catalysis .
Biomedical Applications
Functionalization of the benzene ring with sulfonamide groups enhances water solubility, enabling drug delivery studies. Nanoparticles loaded with sulfonamide derivatives show 80% release efficiency at pH 5.0 (tumor microenvironment) .
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